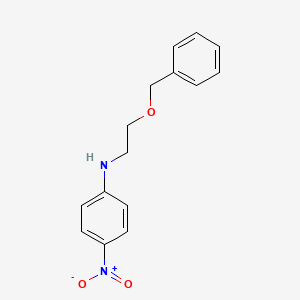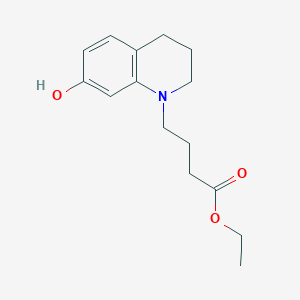
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and material science. This particular compound is known for its potential biological activities and is used in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester typically involves multi-step organic reactions. One common method includes the protection of functional groups, selective amidation, and deprotective-cyclization approaches . The process may start with the precursor ethyl 3-(2,4-dioxocyclohexyl)propanoate, which undergoes a series of reactions to form the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with different oxidation states.
Reduction: Formation of reduced quinoline compounds.
Substitution: Introduction of different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
科学研究应用
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Uniqueness
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC 名称 |
ethyl 4-(7-hydroxy-3,4-dihydro-2H-quinolin-1-yl)butanoate |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)6-4-10-16-9-3-5-12-7-8-13(17)11-14(12)16/h7-8,11,17H,2-6,9-10H2,1H3 |
InChI 键 |
HSAHBQJMAOYUAV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCN1CCCC2=C1C=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





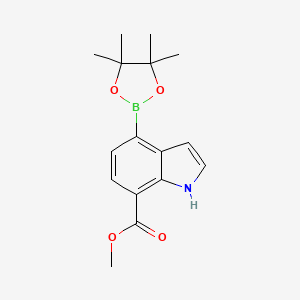

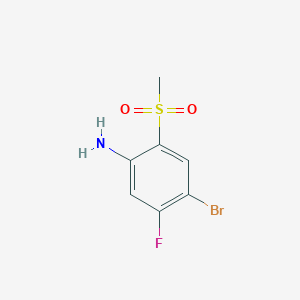
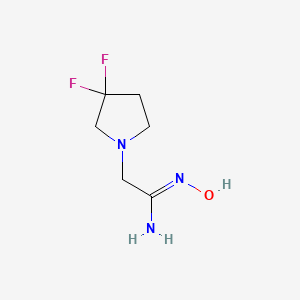
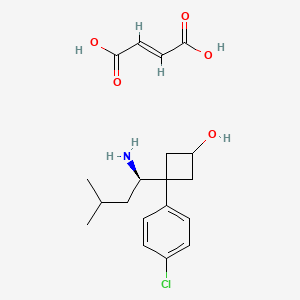
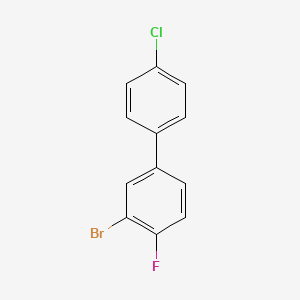
![(E)-1-(3,4-dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-one](/img/structure/B13433868.png)
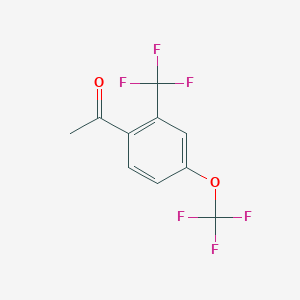
![Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester](/img/structure/B13433881.png)
